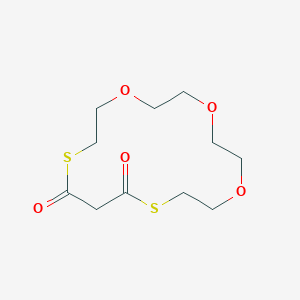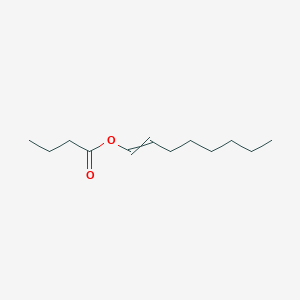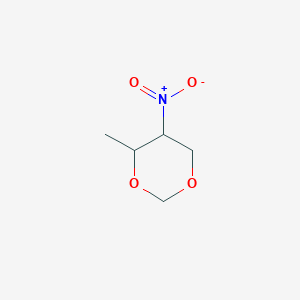
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione is a chemical compound with the molecular formula C₁₁H₁₈O₅S₂. It is a cyclic compound containing oxygen and sulfur atoms within its ring structure.
Preparation Methods
The synthesis of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione typically involves the reaction of appropriate diols and dithiols under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired cyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can enhance the stability and bioavailability of therapeutic agents .
Comparison with Similar Compounds
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione can be compared with other similar compounds such as:
4,7,10-Trioxa-1,13-tridecanediamine: Used in semiconductor applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used in spectroscopic studies and as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Known for its complex-forming abilities with various metal ions.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
62786-64-5 |
|---|---|
Molecular Formula |
C11H18O5S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,4,7-trioxa-10,14-dithiacyclohexadecane-11,13-dione |
InChI |
InChI=1S/C11H18O5S2/c12-10-9-11(13)18-8-6-16-4-2-14-1-3-15-5-7-17-10/h1-9H2 |
InChI Key |
CJJWYRQLFJYEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC(=O)CC(=O)SCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
